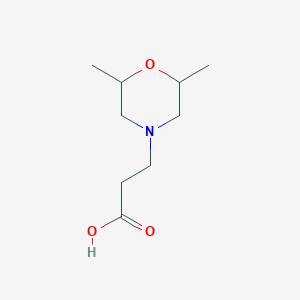

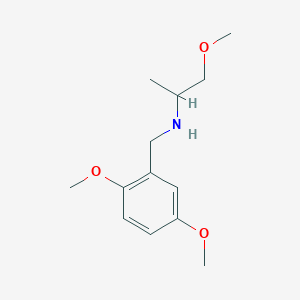

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Descripción general

Descripción

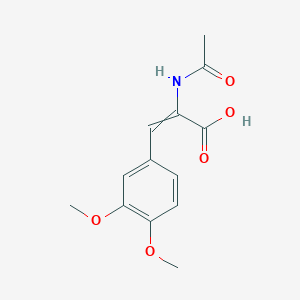

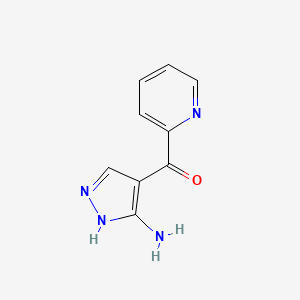

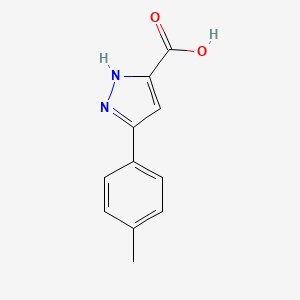

The compound "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" is a chemical structure that is related to a class of compounds known for their interaction with the serotonin receptors, particularly the 5-HT2A/C receptors. These compounds have been studied for their potential pharmacological effects, which can range from agonistic to antagonistic activities on these receptors, depending on the nature of their substituents .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride involved a sodium methoxide catalyzed aldol condensation followed by catalytic reduction to form the intermediate ketone. This intermediate was then converted to the oxime and subsequently hydrogenated to yield the amine, which was then converted to the hydrochloride salt . Similarly, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involved multiple steps, including the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, Vilsmeier-formylation to yield benzaldehydes, condensation with MeNO2 to produce nitroethenyl derivatives, and reduction to obtain the desired (2-phenylethyl)amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 2,5-dimethoxyphenyl group, which is crucial for their activity as 5-HT2A/C ligands. The nature of the substituents, particularly at the 4-position, is significant in determining the functional activity of these compounds, with smaller lipophilic substituents typically leading to agonistic properties and larger ones to antagonistic or partial agonistic effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their complex nature and the need for precise control over the reaction conditions. The aldol condensation, catalytic reduction, Vilsmeier-formylation, and reduction with AlH3 are all critical steps that require careful optimization to yield the desired products with the correct structural and stereochemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that make them significant as pharmacological agents. For example, the amine hydrochloride synthesized in one study was found to be an effective antagonist to the hypotensive effect of dopamine, indicating its potential use in medical applications . The structural requirements of the substituents are also crucial in determining the lipophilicity and, consequently, the receptor binding affinity and functional activity of these compounds .

Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups in Synthetic Chemistry

Recent work highlights the utilization of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, showing promise for future applications in synthetic chemistry. These groups enable precise control over the protection and deprotection of functional groups, essential for complex molecule synthesis (Amit, Zehavi, & Patchornik, 1974).

Methylene-linked Liquid Crystal Dimers

Research on methylene-linked liquid crystal dimers, including compounds with methoxy groups, has expanded understanding of the twist-bend nematic phase in materials science. These dimers exhibit unique mesophases with potential applications in liquid crystal displays and other optoelectronic devices (Henderson & Imrie, 2011).

Redox Mediators in Environmental Remediation

Enzymatic remediation of organic pollutants in wastewater is enhanced by redox mediators, including 2-methoxy-phenothiazone. These mediators increase the efficiency of enzyme-mediated degradation of recalcitrant compounds, highlighting their significance in environmental science and engineering (Husain & Husain, 2007).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional treatments. AOPs offer a promising approach to improve water treatment schemes by efficiently degrading hazardous amino compounds (Bhat & Gogate, 2021).

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWMVXLQUITBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386010 | |

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356093-25-9 | |

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B3021878.png)